N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features and diverse biological activities.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-27-13-9-12(10-14(11-13)28-2)21-19(26)20-8-7-17(24)23(20)16-6-4-3-5-15(16)18(25)22-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,22,25) |
InChI Key |
YALFRTZIBDZRDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
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